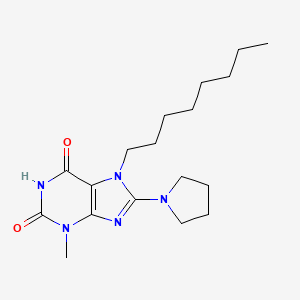

3-甲基-7-辛基-8-吡咯烷-1-基嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" is a heterocyclic compound that appears to be related to pyrrolidine dione derivatives. These derivatives are known for their presence in various natural products and have been the subject of research due to their valuable biological activities . The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research, such as pyrrolidine-2,5-dione derivatives and other pyrrolidine-based heterocycles.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and condensation processes. For instance, the synthesis of 3,5-disubstituted-2-pyridylpyrroles is achieved through the condensation of 1,3-diones and 2-(aminomethyl)pyridine . Similarly, 3-aryl-1-(arylmethylideneamino)pyrrolidine-2,5-diones are synthesized using a mixture of N-isocyaniminotriphenylphosphorane, an aldehyde, and Meldrum's acid . These methods suggest that the synthesis of "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" could potentially involve similar multi-component reactions or condensation steps.

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives is characterized by NMR and X-ray crystallography techniques. For example, the structure of pyrrolidine-2,3-dione derivatives has been confirmed using 1D and 2D NMR and high-resolution mass spectrometry . The computational perspective on the equilibrium geometry and vibrational spectra of a related compound, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, provides insights into the molecular structure and stability of such compounds .

Chemical Reactions Analysis

Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids . The active methylene unit of pyrrolizine-1,3-dione couples with diazonium salts to provide hydrazone derivatives . These reactions indicate that "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione" may also participate in similar chemical transformations, potentially leading to a variety of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine dione derivatives can be deduced from their molecular structure and the nature of their substituents. The computational study of 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione reveals information about its vibrational spectra, electronic structure, and antioxidant activity . The thermodynamic properties such as enthalpy, entropy, and heat capacity can be related to the compound's behavior at different temperatures . These analyses are crucial for understanding the reactivity and stability of "3-Methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione".

科学研究应用

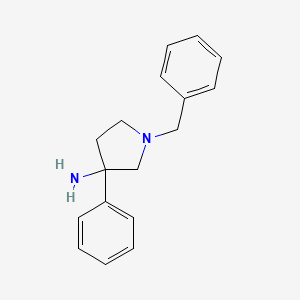

药物发现中的吡咯烷衍生物

吡咯烷,一个五元氮杂杂环,广泛用于药物化学中,以开发治疗人类疾病的化合物。它的重要性归因于其由于 sp3 杂化而有效探索药效团空间、有助于立体化学并通过称为“伪旋转”的现象增加三维覆盖的能力。这些特性使得吡咯烷衍生物对于设计具有不同生物学特征的新化合物至关重要。值得注意的是,吡咯烷环的立体异构性允许基于立体异构体和取代基的空间取向产生不同的生物活性,强调了吡咯烷在开发具有与对映选择性蛋白质的特定结合模式的候选药物中的作用 (Li Petri et al., 2021)。

嘧啶衍生物和光学传感器

嘧啶衍生物由于能够形成配位键和氢键,因此在光学传感器的开发中具有重要意义,使其成为出色的传感探针。这些化合物具有广泛的生物学和医学应用,进一步凸显了它们在科学研究中的多功能性。基于嘧啶的光学传感器的开发突出了这些衍生物在分析化学中的潜力,为各种应用提供了精美的传感材料 (Jindal & Kaur, 2021)。

共轭聚合物和电子器件

吡咯烷-1-基嘌呤-2,6-二酮衍生物并入共轭聚合物以用于电子器件展示了有机化学和材料科学的交叉。这些聚合物源自二酮吡咯并吡咯 (DPP) 和相关的生色团,表现出独特的 оптические, 电化学和器件性能特征。预计此类聚合物在电子器件应用中将超越基于 DPP 的聚合物,说明了吡咯烷-1-基嘌呤-2,6-二酮衍生物的材料科学应用 (Deng et al., 2019)。

作用机制

Target of Action

It is known that similar purine-2,6-dione-based compounds act as antagonists of the transient receptor potential ankyrin 1 (trpa1) channel and inhibitors of phosphodiesterases (pdes) 4b/7a .

Mode of Action

The compound’s interaction with its targets involves antagonism of the TRPA1 channel and inhibition of PDE4/7 . This dual action can lead to significant analgesic and anti-inflammatory activities .

Biochemical Pathways

The affected pathways primarily involve the TRPA1 channel and PDE4/7. The TRPA1 channel plays a crucial role in pain perception and inflammation, while PDE4/7 is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in cellular processes .

Pharmacokinetics

One of the compounds evaluated in a study, which is likely to have similar structure and properties, showed a favorable pharmacokinetic profile in rats .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of pain perception and inflammation. By antagonizing the TRPA1 channel and inhibiting PDE4/7, the compound can potentially alleviate pain and reduce inflammation .

属性

IUPAC Name |

3-methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-3-4-5-6-7-8-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-9-10-12-22/h3-13H2,1-2H3,(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPSQSMPDDRSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2518898.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2518899.png)

![1-(4-Chlorophenyl)-1'-phenyl-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2518901.png)

![Ethyl 3-[[9-[(2-ethoxycarbonyl-1-benzofuran-3-yl)amino]-9-oxononanoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2518902.png)

![2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid](/img/structure/B2518906.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)

![5-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2518911.png)